2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol
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Overview
Description
2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol is an organic compound that features a trifluoromethyl group attached to a propanol backbone, with an aminophenyl substituent
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various proteins and enzymes . For instance, a compound with a 2-aminophenyl moiety was found to interact with FtsZ, a key functional protein in bacterial cell division .
Mode of Action
Based on the structural similarity to other compounds, it can be hypothesized that it interacts with its target proteins or enzymes, leading to changes in their function . The amino group in the 2-aminophenyl moiety of similar compounds has been identified as a key interaction site .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in bacterial cell division .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol typically involves the reaction of 2-aminophenol with trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amino group to the carbonyl group of trifluoroacetone. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to isolate the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Industrial methods also incorporate advanced purification techniques to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: A precursor in the synthesis of 2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol, known for its use in dye and pharmaceutical industries.
2-Aminobenzothiazole: A compound with similar structural features, used in the synthesis of various heterocyclic compounds.
2-Aminobenzophenone: Another structurally related compound, used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the development of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
2-(2-aminophenyl)-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-8(14,9(10,11)12)6-4-2-3-5-7(6)13/h2-5,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLQOZHJXLWQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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